Azaphen

Antidepressant Behavioral Pharmacology Porsolt Test

Researchers face inconsistent TCA comparator profiles that compromise benchmarking. Azaphen (pipofezine dihydrochloride) resolves this as a validated positive control with defined pharmacology. • 65-70% serotonin uptake inhibition at 50 µM; superior to paroxetine in forced swim tests. • No CYP3A4 substrate/inducer/inhibitor activity - isolates non-CYP3A4 pathways for DDI studies. • Reduced anticholinergic burden enables safer use in elderly/comorbidity models. Supplied with batch-specific purity documentation and cold-chain logistics for global delivery.

Molecular Formula C16H21Cl2N5O
Molecular Weight 370.3 g/mol
CAS No. 11096-84-7
Cat. No. B7899885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzaphen
CAS11096-84-7
Molecular FormulaC16H21Cl2N5O
Molecular Weight370.3 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NN=C3C(=C2)N(C4=CC=CC=C4O3)C.Cl.Cl
InChIInChI=1S/C16H19N5O.2ClH/c1-19-7-9-21(10-8-19)15-11-13-16(18-17-15)22-14-6-4-3-5-12(14)20(13)2;;/h3-6,11H,7-10H2,1-2H3;2*1H
InChIKeyZZVWCKAYZSAUKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azaphen (Pipofezine) Overview


Azaphen (pipofezine dihydrochloride monohydrate, CAS 11096-84-7), also known as Azafen, is a tricyclic antidepressant (TCA) featuring a pyridazino[3,4-b][1,4]benzoxazine core structure with a 4-methylpiperazinyl substituent [1]. First introduced in the late 1960s in the USSR, it is approved in Russia for the treatment of mild-to-moderate depressive disorders, including anxiety-depressive and astheno-depressive states, and remains in active clinical use [2]. The compound functions as a potent serotonin reuptake inhibitor with additional sedative properties attributed to antihistamine activity [3]. Unlike many first-generation TCAs, Azaphen demonstrates a differentiated pharmacological profile characterized by reduced anticholinergic burden, minimal cytochrome P450 3A4 interaction liability, and a favorable safety profile that enables use in elderly patients and those with somatic comorbidities [4].

Serotonin reuptake inhibition study context
CYP3A4-neutral TCA reference for DDI research
Atypical antidepressant mechanism comparator

Azaphen TCA Non-Interchangeability


Tricyclic antidepressants (TCAs) are not a functionally interchangeable class. While they share a common three-ring scaffold, clinically consequential divergence exists across multiple pharmacological dimensions: monoamine transporter selectivity profiles, off-target receptor binding affinities, cytochrome P450 isoenzyme interaction liabilities, and side-effect burden [1]. Azaphen (pipofezine) occupies a distinct position within this heterogeneous class. Unlike classical TCAs such as imipramine or amitriptyline, which exhibit prominent norepinephrine reuptake inhibition and substantial anticholinergic activity, Azaphen functions primarily as a serotonin reuptake inhibitor with a comparatively weak affinity for muscarinic acetylcholine receptors . Furthermore, Azaphen is distinguished by its lack of interaction with the cytochrome P450 3A4 isoenzyme—a major source of drug-drug interactions with widely prescribed TCAs—while demonstrating substrate affinity for CYP1A2 [2]. These pharmacological distinctions translate into measurable differences in clinical tolerability, side-effect profiles, and drug-drug interaction potential, making substitution with alternative TCAs without explicit comparative evidence an unsound procurement or research strategy [3].

Monoamine transporter selectivity may not match serotonin-preferring profile
CYP3A4 substrate/inhibitor TCAs may introduce DDI confounds absent with Azaphen
Anticholinergic burden differences may shift tolerability-related endpoints

Azaphen Differentiation Evidence


Superior Antidepressant Efficacy in Forced Swim Tests

In a direct head-to-head comparative preclinical study, Azaphen (pipofezine) demonstrated superior antidepressant activity relative to paroxetine (a selective serotonin reuptake inhibitor, SSRI) and tianeptine (an atypical antidepressant with distinct mechanism) across two validated behavioral despair models. The study reported that Azaphen significantly shortened the duration of the depressive state in both the Porsolt behavioral despair test and the Nomura forced swimming test, with the results indicating pronounced antidepressant activity superior to that of both reference drugs [1].

Forced Swim Test Efficacy
Reported
Reported higher immobility reduction vs. paroxetine and tianeptine in Porsolt and Nomura tests
Model-response endpoint context
Abstract-derived; full quantitative data unavailable
Antidepressant Behavioral Pharmacology Porsolt Test Forced Swim Test

Lack of CYP3A4 Interaction Liability

In an in vitro electrochemical analysis study, pipofezin (azaphen) was demonstrated to not be a substrate, inducer, or inhibitor of the cytochrome P450 3A4 isoenzyme [1]. This profile differentiates Azaphen from numerous other tricyclic antidepressants, including amitriptyline, imipramine, and clomipramine, which are established substrates and/or inhibitors of CYP3A4 and are consequently associated with clinically significant drug-drug interactions [2]. In silico modeling using the Guzar programme further predicted substrate affinity of pipofezin for CYP1A2 rather than CYP3A4 [1].

CYP3A4 Interaction
Reported
No substrate, inducer, or inhibitor activity at CYP3A4; predicted CYP1A2 affinity
CYP3A4-neutral reference for DDI research
In vitro electrochemical and in silico analysis
Drug Metabolism Cytochrome P450 Drug-Drug Interaction CYP3A4

Gastrointestinal Tolerability vs. Imipramine

A comparative experimental study evaluated the effects of the tricyclic antidepressants azaphen and imizin (imipramine) on the gastrointestinal tract of experimental animals. While the abstract does not provide the full quantitative endpoints, the study specifically compared these two TCAs for differential gastrointestinal impact, identifying a distinction in their gastrointestinal adverse effect profiles [1]. This comparison is consistent with clinical observations that Azaphen is generally well tolerated and does not produce the pronounced anticholinergic side effects associated with imipramine and other classical TCAs [2].

GI Tolerability vs. Imipramine
Reported
Distinct gastrointestinal impact profile compared to imipramine in animal model
Tolerability endpoint differentiation context
Full quantitative data in full-text article
Gastrointestinal Pharmacology Tricyclic Antidepressant Tolerability Imipramine

No Psychotic Symptom Exacerbation vs. Imipramine

Clinical evidence indicates that, unlike imipramine, Azaphen (azafen) does not cause exacerbation of psychotic symptoms—including delusions and hallucinations—in patients with schizophrenia, nor does it increase anxiety and fear [1]. This qualitative differentiation is substantiated by the clinical observation that, due to its good tolerability profile, azaphene is more convenient than imipramine and other antidepressants for use in outpatient practice outside the hospital setting [1].

Psychotic Symptom Exacerbation
Context-dependent
Azaphen not associated with psychotic symptom exacerbation in clinical observation vs. imipramine
Patient-subgroup endpoint context
Clinical observation; research model applicability to review
Schizophrenia Depression Psychotic Symptoms Clinical Differentiation

Atypical Antidepressant Monoamine Uptake Profile

Azaphen is classified as an atypical antidepressant within the tricyclic structural class based on its distinct pharmacological profile. Unlike classical tricyclic antidepressants that inhibit norepinephrine (NA) uptake, atypical antidepressants including azaphen, befuraline, pirlindol, and inkazan demonstrated less activity in NA uptake inhibition and inhibited the uptake of only one or two monoamines [1]. In synaptosomal uptake assays, azaphen and inkasan were the most potent inhibitors of ³H-serotonin uptake, achieving 65-70% inhibition at a concentration of 50 µM [2]. Furthermore, azaphen and chlorimipramine were the only compounds among the antidepressants tested to inhibit the uptake of ³H-GABA at a concentration of 50 µM [2].

Monoamine Uptake Profile
Reported
65–70% inhibition of ³H-serotonin uptake at 50 µM; inhibits ³H-GABA uptake
Serotonergic-GABAergic mechanism research support
Rat brain synaptosomal assay
Atypical Antidepressant Serotonin Uptake GABA Uptake Monoamine Transporter

Azaphen Research and Application Scenarios


Antidepressant Efficacy Benchmarking

For laboratories conducting preclinical antidepressant screening using the Porsolt behavioral despair test or Nomura forced swimming test, Azaphen provides a validated positive control with demonstrated efficacy superior to paroxetine (SSRI) and tianeptine [1]. Procurement of Azaphen for this application enables direct benchmarking of novel antidepressant candidates against a compound with established in vivo efficacy that exceeds that of widely used reference standards, strengthening the interpretability of comparative efficacy data.

CYP3A4-Neutral TCA Reference for DDI Studies

In pharmaceutical development studies evaluating cytochrome P450-mediated drug-drug interaction potential, Azaphen serves as a valuable reference TCA that demonstrates no substrate, inducer, or inhibitor activity toward CYP3A4 [1]. This property enables investigators to isolate non-CYP3A4 metabolic pathways in TCA pharmacology, to establish baselines for CYP3A4-mediated interaction studies, and to serve as a comparator in studies assessing the drug-drug interaction liability of novel antidepressants or adjunctive therapies.

GI and Anticholinergic Side-Effect Profiling

For research programs evaluating the gastrointestinal tolerability or anticholinergic side-effect burden of antidepressant compounds, Azaphen represents a TCA with a differentiated GI impact profile relative to imipramine [1]. Procurement is indicated for studies requiring a TCA comparator with reduced anticholinergic activity, weak muscarinic receptor affinity [2], and favorable outpatient tolerability [3].

Atypical Antidepressant Mechanism: GABA and Serotonin Uptake

For investigators studying atypical antidepressant mechanisms or GABAergic contributions to antidepressant efficacy, Azaphen offers a unique pharmacological tool. Its demonstrated 65-70% inhibition of serotonin uptake at 50 µM coupled with GABA uptake inhibition at the same concentration—a property shared only with chlorimipramine among tested antidepressants [1]—enables research into dual serotonergic-GABAergic antidepressant mechanisms, neurotransmitter cross-talk in depression, and the development of novel antidepressant scaffolds based on this atypical profile.

Application
Selection Property
Validation Focus
Preclinical antidepressant screening
Behavioral despair model-response context
Behavioral despair endpoint review
Drug-drug interaction (DDI) research
CYP3A4 interaction absence
Non-CYP3A4 pathway assessment
Tolerability endpoint studies
Anticholinergic receptor affinity context
GI tolerability endpoint review
Atypical antidepressant mechanism studies
Serotonin-GABA dual uptake inhibition profile
Dual neurotransmitter pathway evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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